molecular formula C10H11F3N2O2 B7857794 N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline

N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline

Cat. No.: B7857794
M. Wt: 248.20 g/mol
InChI Key: FYQZAGHPQDHIIB-UHFFFAOYSA-N
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Description

4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2. It is characterized by the presence of a nitro group, a trifluoromethyl group, and an isopropyl group attached to an aniline ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline typically involves the nitration of N-propan-2-yl-3-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Reduction: 4-Amino-N-propan-2-yl-3-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Isopropyl-4-nitro-3-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may act as a precursor to active compounds that inhibit specific enzymes or receptors involved in disease pathways. The nitro group can be reduced to an amine, which then interacts with biological targets . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 4-Nitro-N-propan-2-yl-3-(trifluoromethyl)aniline is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. The trifluoromethyl group also contributes to its stability and reactivity in various chemical reactions .

Properties

IUPAC Name

4-nitro-N-propan-2-yl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-6(2)14-7-3-4-9(15(16)17)8(5-7)10(11,12)13/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQZAGHPQDHIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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